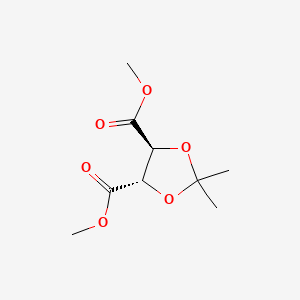
(4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarboxylic acid dimethyl ester
Descripción general
Descripción
“(4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarboxylic acid dimethyl ester” is a chemical compound with the molecular formula C9H14O6 .
Molecular Structure Analysis
The molecular structure of “(4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarboxylic acid dimethyl ester” can be analyzed using various spectroscopic techniques .
Aplicaciones Científicas De Investigación
-
- Application : (4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol is used as a key intermediate for the preparation of (6Z)-cis-9S,10R-epoxy-nonadecene, a female sex pheromone of elm spanworm .
- Method of Application : The compound is treated with trifluoromethanesulfonyl chloride in pyridine, which undergoes tandem substitution of one hydroxy group by a triflate group, and the other by a pyridinium moiety .
- Results or Outcomes : The reaction results in the formation of a triflate cationic complex rhodium cyclooctadiene (4S,5S)-2,3-dihydroxy-1,4-bis (dimethylamino)-2,3-O-isopropylidenebutane, which was used as a catalyst for the hydrogenation of α-acetamidocinnamic and itaconic acids .
-
- Application : Synthetic studies have been conducted towards 4S,5S-dihydroxy docosapentaenoic acid (DPA), which is related to the compound you mentioned .
- Method of Application : The synthesis of 4S,5S-dihydroxy DPA uses the ethyl ester of docosahexaenoic acid (DHA) as a starting material .
- Results or Outcomes : The retrosynthetic analysis of the target molecule involved the conversion of the ethyl ester of DHA into an 18C aldehyde .
-
- Application : (4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol is used as a key intermediate for the preparation of (6Z)-cis-9S,10R-epoxy-nonadecene, a female sex pheromone of elm spanworm .
- Method of Application : The compound is treated with trifluoromethanesulfonyl chloride in pyridine, which undergoes tandem substitution of one hydroxy group by a triflate group, and the other by a pyridinium moiety .
- Results or Outcomes : The reaction results in the formation of a triflate cationic complex rhodium cyclooctadiene (4S,5S)-2,3-dihydroxy-1,4-bis (dimethylamino)-2,3-O-isopropylidenebutane, which was used as a catalyst for the hydrogenation of α-acetamidocinnamic and itaconic acids .
-
- Application : Synthetic studies have been conducted towards 4S,5S-dihydroxy docosapentaenoic acid (DPA), which is related to the compound you mentioned .
- Method of Application : The synthesis of 4S,5S-dihydroxy DPA uses the ethyl ester of docosahexaenoic acid (DHA) as a starting material .
- Results or Outcomes : The retrosynthetic analysis of the target molecule involved the conversion of the ethyl ester of DHA into an 18C aldehyde .
-
- Application : (4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol can be used as a key intermediate for the preparation of (6Z)-cis-9S,10R-epoxy-nonadecene, a female sex pheromone of elm spanworm .
- Method of Application : The compound is treated with trifluoromethanesulfonyl chloride in pyridine, which undergoes tandem substitution of one hydroxy group by a triflate group, and the other by a pyridinium moiety .
- Results or Outcomes : The reaction results in the formation of a triflate cationic complex rhodium cyclooctadiene (4S,5S)-2,3-dihydroxy-1,4-bis (dimethylamino)-2,3-O-isopropylidenebutane, which was used as a catalyst for hydrogenation of α-acetamidocinnamic and itaconic acids .
-
- Application : Synthetic studies have been conducted towards 4S,5S-dihydroxy docosapentaenoic acid (DPA), which is related to the compound you mentioned .
- Method of Application : The synthesis of 4S,5S-dihydroxy DPA uses the ethyl ester of docosahexaenoic acid (DHA) as a convenient starting material .
- Results or Outcomes : The retrosynthetic analysis of the target molecule involved the conversion of the ethyl ester of DHA into an 18C aldehyde .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
dimethyl (4S,5S)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O6/c1-9(2)14-5(7(10)12-3)6(15-9)8(11)13-4/h5-6H,1-4H3/t5-,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROZOUYVVWUTPNG-WDSKDSINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(C(O1)C(=O)OC)C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]([C@H](O1)C(=O)OC)C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001169504 | |
| Record name | 4,5-Dimethyl (4S,5S)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001169504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarboxylic acid dimethyl ester | |
CAS RN |
37031-30-4 | |
| Record name | 4,5-Dimethyl (4S,5S)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37031-30-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5-Dimethyl (4S,5S)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001169504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Phenyl-5-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1,2,4-oxadiazole](/img/structure/B1298468.png)
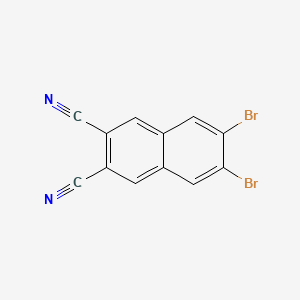
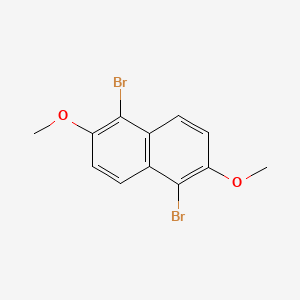

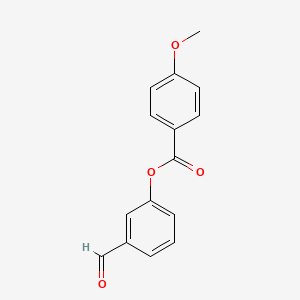
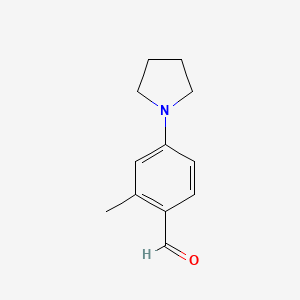

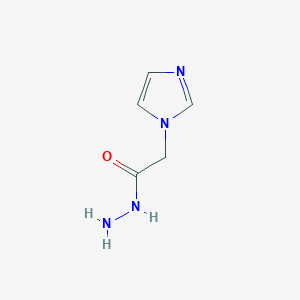
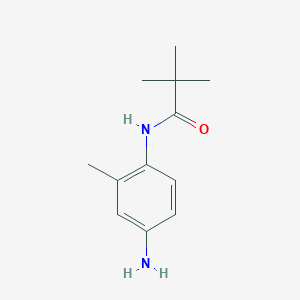

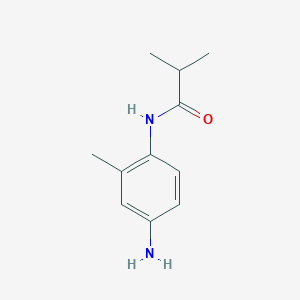
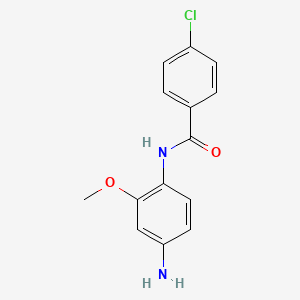

![4-[(4-Fluorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1298511.png)